molecular formula C13H14Cl2O B2397296 1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287320-98-1

1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2397296
CAS No.: 2287320-98-1
M. Wt: 257.15
InChI Key: WQMJQKZOEMRALY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique structural features, which include a highly strained bicyclic framework. The presence of the 5-chloro-2-methoxyphenyl and chloromethyl groups further enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include the use of photochemical transformations to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the continuous flow synthesis approach mentioned above provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the presence of the 5-chloro-2-methoxyphenyl and chloromethyl groups, which impart distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c1-16-11-3-2-9(15)4-10(11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMJQKZOEMRALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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